molecular formula C13H13NO B1287411 3-(Anilinomethyl)phenol CAS No. 93189-07-2

3-(Anilinomethyl)phenol

Cat. No.: B1287411
CAS No.: 93189-07-2
M. Wt: 199.25 g/mol
InChI Key: ZPLBVHYGJXHULA-UHFFFAOYSA-N
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Mechanism of Action

Phenolic compounds can interfere with bacterial cell wall synthesis, DNA replication, or enzyme production . This allows them to target multiple sites in bacteria, leading to a much higher sensitivity of cells towards these natural compounds .

Safety and Hazards

Exposure to phenol may cause irritation to the skin, eyes, nose, throat, and nervous system . Severe exposure can cause liver and/or kidney damage, skin burns, tremor, convulsions, and twitching .

Future Directions

With the incidence of antimicrobial resistance rising globally, there is a continuous need for the development of new antimicrobial molecules . Phenolic compounds, having a versatile scaffold that allows for a broad range of chemical additions, exhibit potent antimicrobial activities which can be enhanced significantly through functionalization .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Anilinomethyl)phenol can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with an aniline derivative under basic conditions . Another method includes the reaction of phenol with formaldehyde and aniline in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The process often includes steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Anilinomethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium dichromate, Fremy’s salt

    Electrophilic Aromatic Substitution: Halogens, nitrating agents, sulfonating agents, Friedel-Crafts catalysts

    Reduction: Sodium borohydride, stannous chloride

Major Products:

    Oxidation: Quinones

    Electrophilic Aromatic Substitution: Halogenated, nitrated, sulfonated, and alkylated derivatives

    Reduction: Hydroquinones

Comparison with Similar Compounds

Comparison: 3-(Anilinomethyl)phenol stands out due to its unique combination of a phenolic hydroxyl group and an anilinomethyl group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-(anilinomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c15-13-8-4-5-11(9-13)10-14-12-6-2-1-3-7-12/h1-9,14-15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLBVHYGJXHULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40612348
Record name 3-(Anilinomethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40612348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93189-07-2
Record name 3-(Anilinomethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40612348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-hydroxybenzaldehyde (1.05 g, 8.6 mmol) and aniline (821 μL, 9.0 mmol) in dichloromethane (35 mL) was added acetic acid (516 μL, 9.0 mmol). The reaction mixture was stirred at room temperature for 24 hours. Sodium triacetoxyborohydride (4.55 g, 21.5 mmol) was added, and the reaction was stirred at room temperature for 24 hours. Water was added to quench the reaction and the mixture was diluted with dichloromethane. The organic layer was washed with brine, passed through a hydrophobic frit and the solvent was removed in vacuo to afford the title compound as a brown oil (1.7 g, quantitative yield).
Quantity
1.05 g
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reactant
Reaction Step One
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821 μL
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reactant
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516 μL
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reactant
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35 mL
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solvent
Reaction Step One
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4.55 g
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reactant
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Three
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Quantity
0 (± 1) mol
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Reaction Step Four

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